molecular formula C14H12O5S B6406488 3-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxybenzoic acid, 95% CAS No. 1261906-64-2

3-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxybenzoic acid, 95%

Cat. No. B6406488
CAS RN: 1261906-64-2
M. Wt: 292.31 g/mol
InChI Key: DDDBQUVIBRCBMQ-UHFFFAOYSA-N
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Description

3-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxybenzoic acid, or MMTPA, is a unique organic compound with a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

MMTPA has been used in a variety of scientific research applications, including the synthesis of other organic compounds, the study of biochemical and physiological processes, and the development of new drugs and drug delivery systems. It has also been used in the synthesis of small molecules, such as peptides and amino acids, as well as in the study of enzyme-catalyzed reactions. Additionally, MMTPA has been used in the synthesis of polymers and other materials for use in medical and industrial applications.

Mechanism of Action

The mechanism of action of MMTPA is not yet fully understood. However, it is known that the compound interacts with a variety of proteins, enzymes, and other molecules in the body. It is thought that the compound acts as a substrate for certain enzymes, and may also interact with other molecules to modulate their activity. Additionally, MMTPA has been shown to interact with certain proteins to modulate their activity.
Biochemical and Physiological Effects
MMTPA has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes and proteins, as well as to affect the expression of certain genes. Additionally, MMTPA has been shown to have an effect on the metabolism of carbohydrates and lipids, as well as on the production of hormones and other molecules.

Advantages and Limitations for Lab Experiments

The main advantage of MMTPA for laboratory experiments is its high purity and availability. Additionally, the compound is relatively easy to synthesize and can be readily purified by crystallization and recrystallization. However, the compound is relatively expensive and can be difficult to store for long periods of time. Additionally, the compound is not very soluble in water, making it difficult to use in certain experiments.

Future Directions

The future of MMTPA is promising, as the compound has a wide range of potential applications in scientific research. In particular, the compound could be used in the development of new drugs and drug delivery systems, as well as in the synthesis of small molecules and polymers. Additionally, further research into the biochemical and physiological effects of MMTPA could lead to a better understanding of the compound’s mechanism of action and its potential therapeutic uses. Finally, further research into the synthesis of MMTPA could lead to more efficient and cost-effective methods of production.

Synthesis Methods

MMTPA is synthesized by a three-step procedure, involving the reaction of 5-methoxycarbonylthiophen-3-ylboronic acid (1) with 2-methoxybenzaldehyde (2) in the presence of a palladium catalyst, followed by the addition of sodium ethoxide (3) to the reaction mixture. The resulting product is then purified by crystallization and recrystallization. The overall yield of the reaction is approximately 95%.

properties

IUPAC Name

2-methoxy-3-(5-methoxycarbonylthiophen-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5S/c1-18-12-9(4-3-5-10(12)13(15)16)8-6-11(20-7-8)14(17)19-2/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDBQUVIBRCBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=CSC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690995
Record name 2-Methoxy-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261906-64-2
Record name 2-Methoxy-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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